molecular formula C21H27N3OS B2597416 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396768-45-8

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2597416
CAS No.: 1396768-45-8
M. Wt: 369.53
InChI Key: HQGMDJLUHUAMEG-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features both piperazine and piperidine rings, along with a thiophene group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperazine ring: This can be achieved by reacting phenylhydrazine with ethylene diamine under acidic conditions.

    Formation of the piperidine ring: This can be synthesized by reacting thiophene-2-carboxaldehyde with a suitable amine, followed by reduction.

    Coupling of the two rings: The final step involves coupling the piperazine and piperidine rings through an ethanone linker, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone linker can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) for mild oxidation.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) for reduction.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action for compounds like 1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone often involves interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings can mimic natural ligands, binding to receptors and modulating their activity. The thiophene group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-2-(4-(pyridin-2-yl)piperidin-1-yl)ethanone: Similar structure but with a pyridine ring instead of thiophene.

    1-(4-Phenylpiperazin-1-yl)-2-(4-(furan-2-yl)piperidin-1-yl)ethanone: Similar structure but with a furan ring instead of thiophene.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to the presence of the thiophene ring, which can impart different electronic properties and biological activities compared to its analogs with pyridine or furan rings.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3OS/c25-21(17-22-10-8-18(9-11-22)20-7-4-16-26-20)24-14-12-23(13-15-24)19-5-2-1-3-6-19/h1-7,16,18H,8-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGMDJLUHUAMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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